2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine, 95%
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Overview
Description
2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine (HFMPP) is a fluorine-containing heterocyclic compound that is used in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine, 95% has been used in a variety of scientific research applications, including the synthesis of various compounds, such as quinolines and indoles. It has also been used in the study of the mechanism of action of drugs, in the study of the biochemical and physiological effects of drugs, and in the study of the structure-activity relationships of drugs.
Mechanism of Action
2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine, 95% has been found to interact with a variety of proteins and enzymes, including cytochrome P450 and UDP-glucuronosyltransferase. It has also been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins.
Biochemical and Physiological Effects
2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, to reduce inflammation, to inhibit the activity of the enzyme cyclooxygenase-2, to inhibit the activity of the enzyme monoamine oxidase, and to reduce the activity of the enzyme aldose reductase.
Advantages and Limitations for Lab Experiments
The use of 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, and it has a wide range of applications. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it has a limited shelf-life.
Future Directions
The potential future directions for 2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine, 95% are numerous. It could be used in the development of new drugs, in the study of the biochemical and physiological effects of drugs, in the study of the structure-activity relationships of drugs, and in the study of the mechanism of action of drugs. Additionally, it could be used in the development of new catalysts and in the study of the biochemical and physiological effects of other compounds. Finally, it could be used in the development of new synthetic methods and in the study of the biochemical and physiological effects of other compounds.
Synthesis Methods
2-Hydroxy-4-(4-trifluoromethoxyphenyl)pyridine, 95% can be synthesized through a variety of methods, including the use of microwave-assisted technology. One method is the reaction of 4-trifluoromethoxyphenyl acetic acid with 2-hydroxy-4-methylpyridine in the presence of a suitable catalyst, such as zinc chloride. The reaction is carried out in a microwave-assisted reactor at a temperature of 150°C for 30 minutes. The product is then isolated and purified by recrystallization.
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)9-5-6-16-11(17)7-9/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEOMRWMBJHEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683146 |
Source
|
Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187744-53-1 |
Source
|
Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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